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1H-pyrazolo[3,4-b]pyridine

Catalog No.
S608603
CAS No.
271-73-8
M.F
C6H5N3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrazolo[3,4-b]pyridine

CAS Number

271-73-8

Product Name

1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9)

InChI Key

GVLRTOYGRNLSDW-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2)N=C1

Synonyms

1H-Pyrazolo[3,4-b]pyridine; 7-Aza-1H-indazole; Pyrazolo[3,4-b]pyridine;

Canonical SMILES

C1=CC2=C(NN=C2)N=C1

Medicinal Chemistry

H-pyrazolo[3,4-b]pyridine serves as a valuable scaffold for the development of novel therapeutic agents due to its ability to interact with various biological targets. Several studies have explored its potential in the following areas:

  • Antimicrobial activity: Research suggests that 1H-pyrazolo[3,4-b]pyridine derivatives exhibit promising antimicrobial properties against various bacterial and fungal strains. Some studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria [, ].
  • Anticancer activity: The ability of 1H-pyrazolo[3,4-b]pyridine derivatives to target specific enzymes involved in cancer cell proliferation and survival has been investigated. Studies have reported potential in inhibiting kinases, enzymes that play a crucial role in cell signaling pathways [].
  • Neurodegenerative diseases: Research suggests that 1H-pyrazolo[3,4-b]pyridine derivatives may hold promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating specific neurotransmitter receptors [].

These are just a few examples, and ongoing research continues to explore the potential of 1H-pyrazolo[3,4-b]pyridine derivatives in various therapeutic applications.

Materials Science

The unique properties of 1H-pyrazolo[3,4-b]pyridine make it a promising candidate for various materials science applications, including:

  • Organic electronics: 1H-pyrazolo[3,4-b]pyridine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to tune electrical and optical properties [].
  • Sensors: The ability of 1H-pyrazolo[3,4-b]pyridine derivatives to bind specific molecules makes them attractive candidates for developing selective and sensitive sensors for various analytes [].

1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound that consists of a pyrazole ring fused to a pyridine ring. This compound exhibits two tautomeric forms, the 1H and 2H isomers, with the 1H form being more stable. The structural formula can be denoted as C₇H₅N₃, highlighting its nitrogen-rich framework which is significant in various chemical and biological contexts. The compound's unique structure allows for diverse substitution patterns at various positions, making it a versatile scaffold in medicinal chemistry and organic synthesis .

Including:

  • Electrophilic Substitution: The nitrogen atoms in the pyridine ring can act as nucleophiles, facilitating electrophilic aromatic substitution reactions.
  • Nucleophilic Addition: The pyrazole moiety can participate in nucleophilic addition reactions due to the presence of electron-withdrawing groups.
  • Cyclization Reactions: It can be synthesized through cyclization reactions involving aldehydes and amines or other suitable precursors .

Research has demonstrated that 1H-pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities:

  • Anticancer Properties: Certain derivatives have been identified as potent inhibitors of specific kinases, such as TBK1 (TANK-binding kinase 1), which is implicated in cancer progression .
  • Anti-inflammatory Effects: Compounds derived from this scaffold have shown promise in reducing inflammation through inhibition of inflammatory pathways.
  • Antimicrobial Activity: Some derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Several synthesis methods for 1H-pyrazolo[3,4-b]pyridine have been reported:

  • Ring Closure Reactions: A common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide, yielding high yields (up to 85%) under mild conditions .
  • Catalytic Approaches: Recent studies have explored catalytic methods using metal-organic frameworks to facilitate the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions .
  • Palladium-Catalyzed Reactions: Some synthetic routes employ palladium-catalyzed coupling reactions to introduce various substituents on the pyrazolo[3,4-b]pyridine core .

The unique properties of 1H-pyrazolo[3,4-b]pyridine make it valuable in several fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for cancer and inflammatory diseases.
  • Material Science: The compound's electronic properties lend it to applications in organic electronics and photonic devices.
  • Agricultural Chemistry: Some derivatives show potential as agrochemicals due to their biological activity against pests and pathogens .

Interaction studies involving 1H-pyrazolo[3,4-b]pyridine focus on its binding affinities and mechanisms with various biological targets:

  • Molecular Docking Studies: These studies have elucidated binding modes with kinases like TBK1, providing insights into structure-activity relationships that guide further drug development .
  • In vitro Assays: Experimental evaluations have confirmed the biological efficacy of certain derivatives against specific targets, validating their therapeutic potential .

1H-pyrazolo[3,4-b]pyridine belongs to a broader class of pyrazolopyridines. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1H-pyrazolo[3,4-c]pyridineBicyclicDifferent fusion pattern; exhibits distinct biological activity.
2H-pyrazolo[3,4-b]pyridineBicyclicTautomeric form; less stable but may offer different reactivity.
Pyrazolo[5,4-b]pyridineBicyclicContains an additional nitrogen; alters electronic properties.
1H-pyrazolo[4,3-b]pyridineBicyclicDifferent substitution patterns leading to varied biological profiles.

The distinct structural features and substitution patterns of 1H-pyrazolo[3,4-b]pyridine confer unique chemical reactivity and biological activity compared to its analogs. This makes it a focal point for ongoing research in medicinal chemistry and related fields .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2H-Pyrazolo[3,4-b]pyridine

Dates

Last modified: 08-15-2023

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